molecular formula C10H5F2NO3 B1419990 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1152531-95-7

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B1419990
CAS No.: 1152531-95-7
M. Wt: 225.15 g/mol
InChI Key: KFNLXJCGJPSLIF-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a difluorophenyl group attached to the oxazole ring, which imparts unique chemical properties

Preparation Methods

The synthesis of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoroaniline and glyoxylic acid.

    Cyclization Reaction: The 2,6-difluoroaniline undergoes a cyclization reaction with glyoxylic acid to form the oxazole ring.

    Carboxylation: The resulting oxazole intermediate is then carboxylated to introduce the carboxylic acid group at the 5-position of the oxazole ring.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.

Scientific Research Applications

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: It is used as a tool compound in biological studies to understand the role of oxazole derivatives in biological systems.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluorophenyl group enhances its binding affinity and specificity towards these targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid include:

    3-(2,6-Difluorophenyl)-1,2-oxazole-4-carboxylic acid: Differing by the position of the carboxylic acid group.

    3-(2,6-Difluorophenyl)-1,2-thiazole-5-carboxylic acid: Featuring a thiazole ring instead of an oxazole ring.

    3-(2,6-Difluorophenyl)-1,2-oxazole-5-sulfonic acid: Containing a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNLXJCGJPSLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152531-95-7
Record name 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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